molecular formula C24H16N2 B3098895 12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole CAS No. 1346571-68-3

12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole

Cat. No.: B3098895
CAS No.: 1346571-68-3
M. Wt: 332.4 g/mol
InChI Key: CXYOEPZIGDJYLE-UHFFFAOYSA-N
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Description

12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole (CAS 1346571-68-3) is a polyaromatic compound with the molecular formula C₂₄H₁₆N₂ and a molecular weight of 332.397 g/mol . It features a rigid, extended π-conjugated system built on a dihydroindolocarbazole scaffold, which provides excellent thermal stability and electronic properties . This structure makes it a highly valuable building block in material science and organic chemistry. Its primary research application is as a high-performance scaffold for visible light photoinitiators . Derivatives of this core structure are engineered to possess strong absorption in the visible range, enabling their use in initiating both free-radical polymerization of acrylates and cationic polymerization of epoxides upon exposure to 405 nm blue light . These photoinitiating systems achieve high final monomer conversions and fast polymerization rates, offering a promising path for developing advanced photopolymerization applications . Furthermore, this compound serves as a key intermediate in developing organic electronic materials . Its extended, planar conjugated system promotes high charge mobility, making it suitable for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . The nitrogen atoms within its fused ring system can also act as coordination sites, facilitating its use in the design of organometallic complexes for catalysis and sensing . This product is supplied with a minimum purity of 98% and is intended for research purposes only . It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

12-phenyl-5H-indolo[3,2-c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-10-17(22)18-14-15-21-23(24(18)26)19-11-4-6-12-20(19)25-21/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYOEPZIGDJYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cyclization reactions. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, leading to the modulation of cellular processes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription .

Comparison with Similar Compounds

6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole

  • Structure : The indolo[3,2-b]carbazole core differs in ring annulation compared to the [3,2-a] isomer, leading to distinct electronic properties. Substituents at positions 6 and 12 (phenyl groups) further modulate its behavior .
  • Synthesis : Prepared via tert-butylation of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles, enabling chromogenic sensing applications .
  • Biological Interactions : Methylation at positions 5 and 11 enhances binding affinity (IC₅₀ = 1.2 nM) to dioxin receptors, while bulkier substituents (e.g., diethyl or dibutyl groups) reduce affinity (IC₅₀ > 150 nM) .

5,11-Dialkyl-6,12-Di(hetero)arylindolo[3,2-b]carbazoles

  • Functionalization : Improved synthetic protocols allow formylation at the 2- and 8-positions, enabling further derivatization for optoelectronic applications .

Indolo[3,2-a]carbazole Derivatives with Varied Substituents

5,12-Dihexyl-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole

  • Optical Properties : Exhibits a high molar extinction coefficient (εₘₐₓ = 19,370 M⁻¹cm⁻¹ at λₘₐₓ = 413 nm) due to extended conjugation from diphenyl and hexyl groups .
  • Comparison: The phenyl substituent in 12-phenyl-5,12-dihydroindolo[3,2-a]carbazole provides rigidity, while alkyl chains enhance solubility in nonpolar solvents.

12-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-phenyl-5,12-dihydroindolo[3,2-a]carbazole (PIC-TRZ2)

  • OLED Performance : Incorporation of a triazine acceptor unit reduces the singlet-triplet energy gap (ΔEₛₜ = 0.02 eV), achieving a high external quantum efficiency (EQE) of 14% in green OLEDs .
  • Advantage Over Analogues: Outperforms non-triazine derivatives (e.g., PIC-TRZ) due to enhanced reverse intersystem crossing (RISC) efficiency .

Pyrano[3,2-a]carbazole Alkaloids

  • Natural Analogues: Compounds like girinimbine and murrayamine-J feature a pyran ring fused to the carbazole system. These exhibit distinct biological activities but lack the synthetic versatility of this compound due to their complex terpenoid-derived structures .

Key Data Tables

Table 2: Optical and Electronic Properties

Compound λₘₐₓ (nm) εₘₐₓ (M⁻¹cm⁻¹) ΔEₛₜ (eV) EQE (%) Reference
5,12-Dihexyl-6,7-diphenyl derivative 413 19,370 N/A N/A
PIC-TRZ2 500 N/A 0.02 14
DpyInCz N/A N/A N/A N/A

Biological Activity

12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a compound of significant interest due to its unique structural characteristics and diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H16N2C_{24}H_{16}N_{2}, characterized by a fused indole and carbazole structure. This compound exhibits notable optical properties, making it suitable for applications in photoinitiation and as a potential therapeutic agent.

PropertyValue
Molecular Weight368.40 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Absorption SpectrumVisible light absorption

Research indicates that this compound may act through several mechanisms:

  • Photoinitiation : The compound can absorb visible light, leading to the generation of reactive species that can initiate polymerization processes. This property is particularly useful in the development of photoinitiators for various applications in materials science and medicine .
  • Antibacterial Activity : Studies have shown that derivatives of this compound exhibit antibacterial properties. For instance, hydrogels prepared using 5,12-dihydroindolo[3,2-a]carbazole derivatives demonstrated effectiveness against Escherichia coli, highlighting its potential in biomedical applications .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The structural features of indolo[3,2-a]carbazole derivatives are believed to contribute to their cytotoxic effects against various cancer cell lines .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Photoinitiators : A recent study synthesized water-soluble derivatives based on this compound and evaluated their efficacy as photoinitiators in the formation of hydrogels. The results indicated that these hydrogels not only initiated polymerization under LED light but also exhibited antibacterial properties against pathogenic bacteria .
  • Anticancer Research : Another study explored the cytotoxic effects of various indolo[3,2-a]carbazole derivatives on human cancer cell lines. The findings revealed that certain modifications to the structure enhanced their ability to induce cell death in cancerous cells, suggesting a pathway for future drug development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
PhotoinitiationEffective under visible light
AntibacterialInhibition of E. coli growth
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the most efficient synthetic routes for 12-phenyl-5,12-dihydroindolo[3,2-a]carbazole, and how do they compare in scalability?

The compound can be synthesized via Pd-catalyzed oxidative cyclization starting from commercially available indole derivatives. A two-step approach involving aromatic amination followed by oxidative biaryl coupling yields the core structure in 3–4 steps with moderate to high efficiency (~75% yield) . Alternative methods include tert-butylation of diaryl-substituted precursors, but these may require additional purification steps . Scalability is limited for routes requiring high-pressure oxygen or specialized catalysts .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions and dihydroindole proton environments .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peaks matching C24H16N2) .
  • IR spectroscopy : Identification of functional groups like N-O bonds in oxime-ester derivatives .

Q. How does the electronic structure of this compound influence its optical properties?

The fused indolo-carbazole core provides a rigid π-conjugated system, enabling narrowband deep-blue emission (λem ~420–450 nm) suitable for OLEDs. The phenyl substituent at the 12-position enhances planarity, reducing non-radiative decay and enabling thermally activated delayed fluorescence (TADF) with a small singlet-triplet energy gap (ΔEST < 0.3 eV) .

Advanced Research Questions

Q. What strategies mitigate π-stacking in carbazole derivatives to improve solubility for biomedical applications?

Introducing sulfonic acid groups or alkyl chains disrupts intermolecular interactions. For example, sulfonation increases water solubility (>7 wt%) while retaining photoinitiator efficiency for hydrogel fabrication . Alternatively, bulky tert-butyl groups reduce crystallization, as seen in tert-butylated analogs used in OFETs .

Q. How can contradictions in reported photophysical data (e.g., molar extinction coefficients) be resolved?

Discrepancies in εmax values (e.g., 19,370 vs. 1,300 M⁻¹cm⁻¹ for similar dyes ) arise from substituent effects. Polyaromatic extensions (e.g., diphenyl or hexyl groups) enhance absorption, while electron-withdrawing groups reduce conjugation. Systematic DFT calculations and controlled synthetic protocols (e.g., purity >98% via column chromatography ) are essential for reproducibility.

Q. What methodologies optimize this compound for dual photoinitiator roles in 3D printing?

Combining oxime-esters with iodonium salts or triethanolamine enables radical/cationic dual initiation under visible light (LED@405 nm). The N-O bond photocleavage generates iminyl/acyloxy radicals, while iodonium salts act as electron acceptors, accelerating polymerization kinetics . Reaction conditions (e.g., oxygen exclusion ) must be tailored to prevent radical quenching.

Q. How do structural modifications impact hole-transport properties in OLEDs?

Methyl or phenyl substitution at the 5-position adjusts HOMO levels. For instance, 5,10,15-trimethyl derivatives achieve a HOMO of −5.1 eV, improving hole injection efficiency compared to phenyl-substituted analogs (−5.3 eV) . Computational modeling (e.g., density functional theory) predicts charge mobility trends, validated by space-charge-limited current (SCLC) measurements .

Key Recommendations for Researchers

  • Prioritize Pd-catalyzed routes for scalable synthesis .
  • Use sulfonation or tert-butylation to tailor solubility for specific applications .
  • Validate photophysical data with controlled synthetic protocols and computational modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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